N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzyl alcohol in the presence of a base such as potassium carbonate to form the benzyl ether.
Tetrazole Formation: The benzyl ether is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Final Coupling: The final step involves the coupling of the tetrazole derivative with 1-methyl-1H-tetrazol-5-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-({4-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can be used to study the effects of tetrazole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways
Properties
Molecular Formula |
C17H17Cl2N5O2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-24-17(21-22-23-24)20-9-11-4-6-15(16(8-11)25-2)26-10-12-3-5-13(18)14(19)7-12/h3-8H,9-10H2,1-2H3,(H,20,21,23) |
InChI Key |
PZGWNRMYHQQWQM-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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